molecular formula C20H14N2O4S2 B14233950 Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- CAS No. 518291-59-3

Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-

Cat. No.: B14233950
CAS No.: 518291-59-3
M. Wt: 410.5 g/mol
InChI Key: BOSOMZMZQNVFKX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- is a heterocyclic compound belonging to the family of fused thiophenes. This compound is characterized by its unique structure, which includes two thiophene rings fused together, with additional methyl and nitrophenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene derivatives typically involves cyclization reactions of substituted thiophenes. One common method involves the use of citric acid as a source of a six-carbon linear chain, which is then heated with phosphorus pentasulfide (P4S10) to obtain thieno[2,3-b]thiophene in low yield . More efficient syntheses involve cyclization reactions of substituted thiophenes under specific conditions to achieve higher yields .

Industrial Production Methods: Industrial production methods for thieno[2,3-b]thiophene derivatives often involve multi-step synthesis processes. These processes typically start with the preparation of substituted thiophenes, followed by cyclization reactions to form the fused thiophene rings. The reaction conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups, such as the nitrophenyl and methyl groups, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of thieno[2,3-b]thiophene derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of thieno[2,3-b]thiophene derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to the formation of various substituted thiophenes with different functional groups .

Mechanism of Action

The mechanism of action of thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival . The compound’s antiviral and antibiotic properties are likely due to its ability to interfere with the replication and function of viral and bacterial proteins . The exact molecular targets and pathways involved in these effects are still under investigation and may vary depending on the specific biological context.

Properties

CAS No.

518291-59-3

Molecular Formula

C20H14N2O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

3,4-dimethyl-2,5-bis(4-nitrophenyl)thieno[2,3-b]thiophene

InChI

InChI=1S/C20H14N2O4S2/c1-11-17-12(2)19(14-5-9-16(10-6-14)22(25)26)28-20(17)27-18(11)13-3-7-15(8-4-13)21(23)24/h3-10H,1-2H3

InChI Key

BOSOMZMZQNVFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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